2-bromo-N-(2-methyl-5-nitrophenyl)benzamide
Description
2-Bromo-N-(2-methyl-5-nitrophenyl)benzamide is a halogenated benzamide derivative characterized by a bromine atom at the 2-position of the benzoyl ring and a 2-methyl-5-nitrophenyl group attached to the amide nitrogen. This compound is of interest in medicinal chemistry due to its structural features, which enable interactions with biological targets such as kinases . The nitro group at the 5-position of the aniline moiety and the methyl group at the 2-position contribute to its electronic and steric properties, influencing binding affinity and metabolic stability.
Properties
IUPAC Name |
2-bromo-N-(2-methyl-5-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c1-9-6-7-10(17(19)20)8-13(9)16-14(18)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVINVXBSLAIINJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide typically involves the following steps:
Nitration: The starting material, 2-methylbenzonitrile, undergoes nitration to introduce the nitro group at the 5-position.
Bromination: The nitrated product is then brominated to introduce the bromine atom at the 2-position.
Amidation: Finally, the brominated nitro compound is reacted with benzoyl chloride in the presence of a base to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-methyl-5-nitrophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-amino-N-(2-methyl-5-nitrophenyl)benzamide.
Reduction: 2-bromo-N-(2-methyl-5-aminophenyl)benzamide.
Oxidation: 2-bromo-N-(2-carboxy-5-nitrophenyl)benzamide.
Scientific Research Applications
2-bromo-N-(2-methyl-5-nitrophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and nitro groups can interact with biological targets, leading to the modulation of their activity. The exact molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide with structurally analogous benzamide derivatives, focusing on synthesis, physicochemical properties, and bioactivity.
Structural and Electronic Comparisons
- Halogen Substitution: Replacing bromine with chlorine (e.g., 2-chloro-N-(2-methyl-5-nitrophenyl)benzamide) reduces molecular weight (306.7 vs. 331.1 g/mol) and slightly increases logP (3.27 vs. Bromine’s larger atomic radius and polarizability may strengthen van der Waals interactions in target binding compared to chlorine .
Nitro Group Positioning :
N-Substituent Variations :
Data Table: Key Comparative Properties
Key Insights from Computational Studies
- DFT Analysis : Bromine and chlorine analogs exhibit similar electrostatic stabilization, but bromine’s larger size enhances London dispersion forces in protein-ligand interactions .
- Docking Simulations : The 5-nitro group’s hydrogen bond with Met-318 is a key driver of Abl kinase inhibition, while the 2-methyl group minimizes steric clashes in the binding pocket .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
